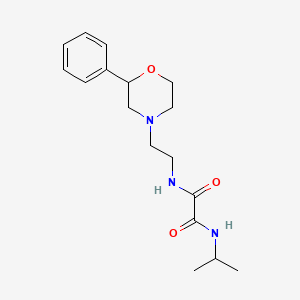
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as A-740003, is a selective antagonist of P2X3 and P2X2/3 receptors. These receptors are involved in pain signaling, and A-740003 has been studied for its potential use as a pain medication.
Applications De Recherche Scientifique
Drug Delivery Systems
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide and related bis-(aminoalcohol)oxalamides have been explored for their potential as novel carriers in dermal and topical drug delivery systems. These compounds can form supramolecular organogels that act as drug depot systems, showcasing the ability to fine-tune drug release profiles by selecting the appropriate gelator-FAE combination, indicating their potential in controlled release applications (Uzan et al., 2016).
Polymer Synthesis
Research has demonstrated the controlled polymerization of N-isopropylacrylamide (NIPAAM), a compound related to N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, using atom transfer radical polymerization (ATRP). This process allows for the synthesis of polymers with controlled molecular weights and low polydispersities, which are critical for biomedical applications such as drug delivery and tissue engineering (Masci et al., 2004).
Sensing Technologies
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide derivatives have been used in the development of colorimetric sensors for detecting metal cations and anions in aqueous solutions. These sensors utilize the phenolic and guest interacting functionality of the compounds to induce color change upon interaction with specific ions, showcasing their potential in environmental monitoring and analytical chemistry (Kumar & Anthony, 2015).
Propriétés
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(2)19-17(22)16(21)18-8-9-20-10-11-23-15(12-20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPXDJWAGUCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


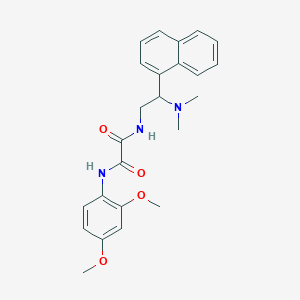

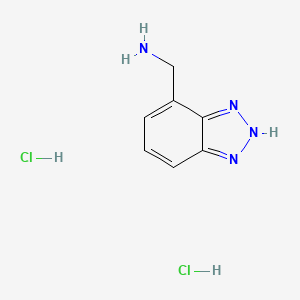
![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)
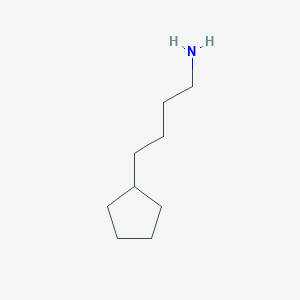

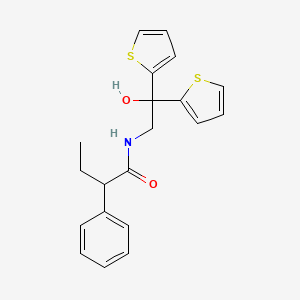

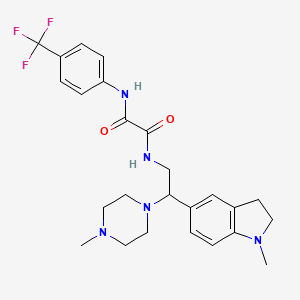
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)
![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)
![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)